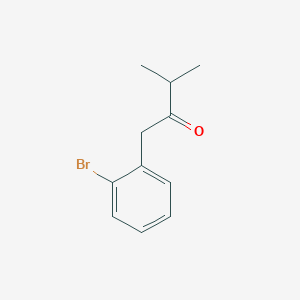

1-(2-Bromophenyl)-3-methylbutan-2-one

Overview

Description

1-(2-Bromophenyl)-3-methylbutan-2-one, commonly known as 2-Bromophenylmethylbutan-2-one or BPMB, is a synthetic organic compound with a variety of uses in the scientific research community. BPMB is a colorless liquid with a low boiling point and a pleasant odor. It has been used in the synthesis of various other compounds, as a reagent in organic reactions, and in the production of pharmaceuticals.

Scientific Research Applications

Conformational Analysis and Influence of Halogen Substituents

A study by Wang et al. (2002) investigated the conformational properties of halogenated organic compounds, including (S)-(+)-1-bromo-2-methylbutane, using vibrational circular dichroism (VCD) and density functional theory. This research highlights the impact of bromine substitution on the conformational stability and offers insights into the stereochemical aspects of similar compounds, potentially including "1-(2-Bromophenyl)-3-methylbutan-2-one" (Wang et al., 2002).

Synthetic Methodologies

Gopalakrishnan et al. (2002) reported on the microwave-assisted ketone-ketone rearrangement, providing an efficient synthesis route for 3-(4-alkoxyphenyl)-3-methylbutan-2-ones. This technique showcases the synthetic utility of bromophenyl compounds in organic chemistry, offering a pathway that could be adapted for "1-(2-Bromophenyl)-3-methylbutan-2-one" synthesis (Gopalakrishnan et al., 2002).

Decomposition Studies

Research by Hargreaves et al. (2007) explored the thermal decomposition of 1-bromo-2-methylbutane, offering insights into the behavior of brominated compounds under thermal stress. Understanding the decomposition pathways can inform the stability and handling of "1-(2-Bromophenyl)-3-methylbutan-2-one" in various applications (Hargreaves et al., 2007).

Biological Activity Screening

A study by Yancheva et al. (2015) focused on the synthesis and biological activity screening of novel compounds containing bromoacyl groups. While not directly related to "1-(2-Bromophenyl)-3-methylbutan-2-one," this research illustrates the potential for bromophenyl compounds to be evaluated for their biological activities, including cytotoxicity and antimicrobial properties (Yancheva et al., 2015).

Catalysis and Organic Transformations

Brunner and Leyerer (2010) reported on the use of phosphines with (S)-2-methylbutyl substituents in enantioselective catalysis. This work underscores the versatility of methylbutyl-based compounds in catalytic processes, potentially opening avenues for the catalytic applications of "1-(2-Bromophenyl)-3-methylbutan-2-one" in asymmetric synthesis (Brunner & Leyerer, 2010).

Mechanism of Action

Target of Action

Compounds similar to “1-(2-Bromophenyl)-3-methylbutan-2-one” often target proteins or enzymes in the body. These targets can be receptors, ion channels, or enzymes that play crucial roles in various biological processes .

Mode of Action

The compound might interact with its targets through various mechanisms, such as competitive inhibition, non-competitive inhibition, or allosteric modulation. The specific mode of action would depend on the compound’s structure and the nature of its target .

Biochemical Pathways

The compound could affect various biochemical pathways depending on its target. For instance, if the compound targets an enzyme involved in a specific metabolic pathway, it could alter the pathway’s activity, leading to changes in the production of certain metabolites .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would determine its bioavailability. Factors such as the compound’s solubility, stability, and molecular size could influence its absorption and distribution in the body. The compound could be metabolized by enzymes in the liver and excreted through the kidneys .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. These effects could range from changes in cell signaling and gene expression to alterations in cellular metabolism .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain conditions might enhance or inhibit the compound’s interaction with its target .

properties

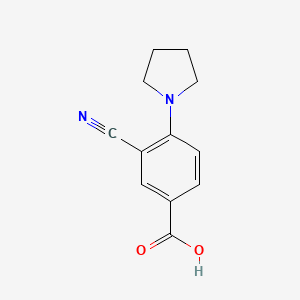

IUPAC Name |

1-(2-bromophenyl)-3-methylbutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO/c1-8(2)11(13)7-9-5-3-4-6-10(9)12/h3-6,8H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJRSZQIHTBURHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)CC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Bromophenyl)-3-methylbutan-2-one | |

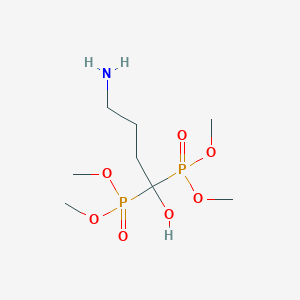

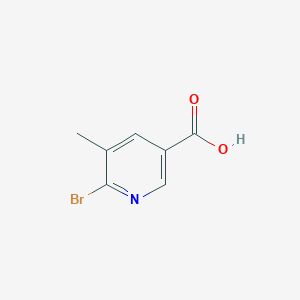

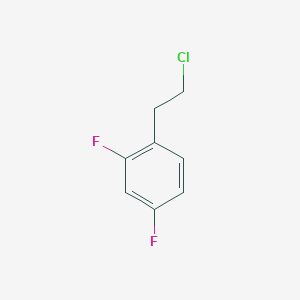

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B1442909.png)